4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol
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Overview
Description
4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol is a phenolic compound known for its unique chemical structure and properties. This compound is characterized by the presence of hydroxyl and methoxy groups attached to an aromatic ring, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,6-dimethylphenol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antioxidant properties and potential biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its antioxidant activity by scavenging free radicals and inhibiting oxidative stress. Additionally, the compound may interact with specific enzymes and receptors, modulating biological processes and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol
- 2-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylquinolinium 4-methoxybenzenesulfonate
- 2-methoxy-4-vinylphenol
Uniqueness
4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol stands out due to its specific substitution pattern on the aromatic ring, which imparts unique chemical and biological properties.
Properties
CAS No. |
64735-61-1 |
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Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
4-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C17H18O3/c1-11-8-14(9-12(2)17(11)19)5-4-13-6-7-15(18)16(10-13)20-3/h4-10,18-19H,1-3H3 |
InChI Key |
NJQKRVJNOSNZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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